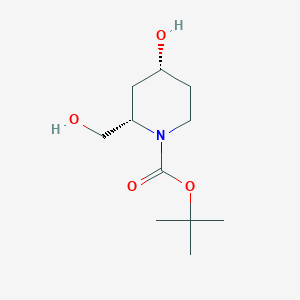
(3,5-dichloropyridin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichloropyridin-4-yl)methanamine hydrochloride, also known as Dichloropyridin-4-ylmethanamine hydrochloride, is a widely used chemical compound in the scientific research community. It is a white, crystalline powder that is soluble in water and ethanol and is used in a variety of laboratory experiments. Its chemical formula is C5H7Cl2N2·HCl and its molecular weight is 194.06 g/mol.
Mecanismo De Acción
The mechanism of action of (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride is not fully understood. However, it is believed that the compound acts as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters. Additionally, it is thought to act as a reagent in the synthesis of other compounds, such as 4-methyl-4-pyridinamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride are not fully understood. However, the compound is believed to act as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters. Additionally, it is thought to act as a reagent in the synthesis of other compounds, such as 4-methyl-4-pyridinamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, the compound is soluble in both water and ethanol, which makes it suitable for a variety of applications. The main limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions in which research into (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride could be taken. These include further investigation into the compound's mechanism of action, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done into the biochemical and physiological effects of the compound, as well as its potential advantages and limitations for use in laboratory experiments. Finally, further research could be done into the potential toxicity of the compound, as well as its potential for use in drug development.
Métodos De Síntesis
(3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride can be synthesized by the reaction of 4-pyridinamine and dichloroacetic acid in an aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is a white crystalline powder.
Aplicaciones Científicas De Investigación
(3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride is used in a variety of scientific research applications. It is used as a substrate for the enzyme alkaline phosphatase in order to study the catalytic properties of the enzyme. It is also used in the synthesis of various compounds, such as 4-methyl-4-pyridinamine, and it is used as a reagent in the synthesis of other compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3,5-dichloropyridin-4-yl)methanamine hydrochloride involves the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride in the presence of a reducing agent to form (3,5-dichloropyridin-4-yl)methanol. This intermediate is then reacted with ammonia in the presence of a dehydrating agent to form (3,5-dichloropyridin-4-yl)methanamine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3,5-dichloropyridine", "formaldehyde", "ammonium chloride", "reducing agent", "ammonia", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-dichloropyridine is reacted with formaldehyde and ammonium chloride in the presence of a reducing agent to form (3,5-dichloropyridin-4-yl)methanol.", "Step 2: (3,5-dichloropyridin-4-yl)methanol is reacted with ammonia in the presence of a dehydrating agent to form (3,5-dichloropyridin-4-yl)methanamine.", "Step 3: (3,5-dichloropyridin-4-yl)methanamine is reacted with hydrochloric acid to form (3,5-dichloropyridin-4-yl)methanamine hydrochloride." ] } | |
Número CAS |
2731011-18-8 |
Fórmula molecular |
C6H7Cl3N2 |
Peso molecular |
213.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



